molecular formula C17H13Cl2NO2 B12903805 3-(3,4-Dichlorophenyl)-6,7-dimethoxyisoquinoline CAS No. 69504-68-3

3-(3,4-Dichlorophenyl)-6,7-dimethoxyisoquinoline

Cat. No.: B12903805
CAS No.: 69504-68-3
M. Wt: 334.2 g/mol
InChI Key: FERASTJAVKVDSU-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-6,7-dimethoxyisoquinoline: is a chemical compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dichlorophenyl)-6,7-dimethoxyisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichloroaniline and 6,7-dimethoxyisoquinoline as the primary starting materials.

    Coupling Reaction: The 3,4-dichloroaniline undergoes a coupling reaction with 6,7-dimethoxyisoquinoline in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.

    Reaction Conditions: The reaction is carried out in an organic solvent, such as toluene or dichloromethane, at elevated temperatures (around 80-100°C) for several hours.

    Purification: The resulting product is purified using column chromatography or recrystallization techniques to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Dichlorophenyl)-6,7-dimethoxyisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Amino or thiol-substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry: 3-(3,4-Dichlorophenyl)-6,7-dimethoxyisoquinoline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in assays to evaluate its effects on various biological targets.

Medicine: The compound is investigated for its potential therapeutic applications. Researchers explore its ability to interact with specific molecular targets, such as enzymes or receptors, to develop new drugs for treating diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. It is also employed in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    3,4-Dichlorophenylacetic acid: A compound with similar dichlorophenyl substitution but different core structure.

    3,4-Dichloromethylphenidate: A stimulant drug with a dichlorophenyl group, used for its psychoactive properties.

    3,4-Dichlorophenyl-1,1-dimethylurea: An herbicide with a dichlorophenyl group, used to inhibit photosynthesis in plants.

Uniqueness: 3-(3,4-Dichlorophenyl)-6,7-dimethoxyisoquinoline is unique due to its isoquinoline core structure combined with dichlorophenyl and methoxy groups. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

69504-68-3

Molecular Formula

C17H13Cl2NO2

Molecular Weight

334.2 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-6,7-dimethoxyisoquinoline

InChI

InChI=1S/C17H13Cl2NO2/c1-21-16-7-11-6-15(10-3-4-13(18)14(19)5-10)20-9-12(11)8-17(16)22-2/h3-9H,1-2H3

InChI Key

FERASTJAVKVDSU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=NC(=CC2=C1)C3=CC(=C(C=C3)Cl)Cl)OC

Origin of Product

United States

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